N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a benzodioxole moiety linked to a triazolo-pyridazine core via a thioacetamide bridge. This structure combines electron-rich aromatic systems (benzodioxole and phenyl groups) with a sulfur-containing linkage, which may enhance binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c26-18(21-14-6-7-15-16(10-14)28-12-27-15)11-29-19-9-8-17-22-23-20(25(17)24-19)13-4-2-1-3-5-13/h1-10H,11-12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXRDSFRKQFQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with triazole and pyridazine moieties. The synthetic pathway often utilizes microwave-assisted methods to enhance yield and reduce reaction times. The characterization of the synthesized compounds is usually performed using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm their structures.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus. In a study examining the structure-activity relationship (SAR), it was found that bulky hydrophobic groups significantly enhance antimicrobial activity .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 15a | E. coli | 20 |
| 15d | S. aureus | 25 |
| 17h | Bacillus subtilis | 22 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary studies suggest that this compound can induce cytotoxic effects in solid tumors by promoting apoptosis through the activation of pro-apoptotic pathways .
In vitro studies have demonstrated that certain derivatives significantly inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 10 µM to 30 µM depending on the specific derivative tested.
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have also been documented. For example, some derivatives have shown inhibitory effects on COX enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A comparative analysis revealed that certain derivatives exhibited greater anti-inflammatory activity than traditional NSAIDs like aspirin .
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled experiment, a series of synthesized thioamide derivatives were tested against a panel of bacterial pathogens. The results indicated that the presence of the triazole ring significantly enhanced antibacterial activity compared to non-triazole counterparts.
- Case Study on Anticancer Properties : A recent study evaluated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis through caspase activation pathways and showed promise as a lead compound for further development.
Scientific Research Applications
Structure and Properties
The molecular formula of N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is C20H14FN5O3S, with a molecular weight of approximately 423.4 g/mol. The compound features a complex structure that combines various pharmacophoric elements, which may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit anticancer properties. The presence of the triazole and pyridazine rings in the compound may enhance its ability to interact with biological targets involved in cancer progression. For instance, studies on related compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be evaluated for similar effects in vitro and in vivo .
Antimicrobial Properties
The compound's thioacetamide moiety may impart antimicrobial activity. Similar derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Inhibition of Enzymatic Activity
Compounds featuring similar functional groups have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival. For example, inhibition of protein kinases or other signaling pathways could be a potential mechanism for the anticancer effects observed .
Interaction with DNA
Some derivatives have demonstrated the ability to intercalate into DNA or bind to DNA repair enzymes, leading to apoptosis in cancer cells. This interaction may also contribute to the observed antimicrobial effects by targeting nucleic acid synthesis in bacteria .
Case Studies and Experimental Findings
Several studies have documented the synthesis and biological evaluation of compounds structurally related to this compound:
Comparison with Similar Compounds
Fluorinated Derivatives
A closely related compound, N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, substitutes the phenyl group at the triazolo-pyridazine position with a 3-fluorophenyl group. Fluorination often improves metabolic stability and bioavailability by modulating electronic properties and reducing oxidative metabolism. While direct comparative data is unavailable, fluorinated analogues in other triazolo-pyridazine systems have shown enhanced inhibitory potency against kinases (e.g., cyclin-dependent kinases) compared to non-fluorinated counterparts .
Benzothiazole-Based Analogues
Compounds such as 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g) and derivatives (4a–4g, 5a–5g) share the thioacetamide linkage but replace the triazolo-pyridazine core with benzothiazole or spiro[indoline-thiazolo] systems. These derivatives exhibit notable anti-inflammatory, analgesic, and antibacterial activities. For example:
- Compound 5d demonstrated the highest anti-inflammatory activity (70% inhibition in carrageenan-induced edema models).
- Compound 5e showed superior analgesic efficacy (85% writhing inhibition in acetic acid-induced models) .
Pharmacological and Physicochemical Comparisons
Table 1: Key Features of Analogues vs. Target Compound
Electronic and Steric Effects
- Benzothiazole derivatives leverage sulfur and nitrogen atoms for hydrogen bonding, which may explain their broad-spectrum antibacterial activity compared to the triazolo-pyridazine system .
Research Findings and Implications
- Synthetic Accessibility : The thioacetamide bridge in the target compound is synthesized via coupling reactions similar to those used for benzothiazole derivatives (e.g., carbodiimide-mediated amidation), suggesting scalable production .
- Further studies should prioritize assays such as kinase profiling or microbial susceptibility testing.
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Thioether bond formation : Coupling a pyridazine-thiol intermediate with a bromoacetamide derivative using bases like triethylamine in DMF .
- Triazole ring cyclization : Employing oxidative or thermal conditions to form the triazolo-pyridazine core .
- Optimization : Yield and purity depend on solvent choice (e.g., DMF for solubility), temperature (60–100°C for cyclization), and reaction time (6–24 hours) .
Table 1 : Key Reaction Parameters
| Step | Solvent | Base | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Thioether bond | DMF | Et₃N | 25–40 | 65–78 | 90–95 |
| Cyclization | Toluene | – | 80–100 | 45–60 | 85–90 |
Q. How is structural elucidation performed to confirm the compound’s integrity?
- NMR spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments (e.g., benzodioxole protons at δ 6.7–7.1 ppm) and thioether linkages .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95% for pharmacological studies) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 435.08) .
Q. What preliminary biological activities have been reported?
- Antimicrobial : Moderate activity against S. aureus (MIC = 32 µg/mL) due to thiadiazole-thioether interactions with bacterial enzymes .
- Anticancer : IC₅₀ values of 10–25 µM in HeLa cells, linked to triazolo-pyridazine-mediated kinase inhibition .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines .
- Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) to isolate pharmacophore contributions .
- Solubility : Use co-solvents (DMSO:PBS) to ensure consistent bioavailability .
Table 2 : Bioactivity Comparison of Structural Analogs
| Substituent | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| 4-Cl-Ph | HDAC6 | 12.3 ± 1.2 | |
| 4-OCH₃-Ph | EGFR | 18.9 ± 2.1 |
Q. What strategies enhance bioavailability without compromising target affinity?
- Prodrug modification : Introduce ester groups (e.g., acetyl) to improve lipophilicity .
- Scaffold hybridization : Merge with imidazothiazole cores to balance solubility and membrane permeability .
- Nanoparticle encapsulation : Use PLGA carriers for sustained release in in vivo models .
Q. How can computational methods predict binding modes with therapeutic targets?
- Molecular docking : Simulate interactions with kinase ATP-binding pockets (e.g., VEGFR2) using AutoDock Vina .
- MD simulations : Assess triazolo-pyridazine flexibility in aqueous environments (GROMACS, 100 ns trajectories) .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values to guide synthesis .
Methodological Recommendations
- Synthetic reproducibility : Pre-purify intermediates via flash chromatography to minimize side products .
- Data validation : Cross-validate biological assays with orthogonal methods (e.g., Western blotting for kinase inhibition) .
- Structural documentation : Deposit crystallographic data (CCDC) for public access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
